2-(1H-benzimidazol-2-ylthio)-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of the core benzimidazole ring followed by the introduction of functional groups. Shibuya et al. (2018) explored the design and synthesis of benzimidazole derivatives with enhanced aqueous solubility and oral absorption by incorporating a piperazine unit, which led to the identification of a potent inhibitor with selectivity for human ACAT-1 over ACAT-2 (Shibuya et al., 2018). Ramalingam et al. (2019) synthesized benzimidazole derivatives as antibacterial agents by starting from a common intermediate and reacting it with appropriate thiols, highlighting the versatility in synthetic approaches for such compounds (Ramalingam et al., 2019).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including the target compound, is characterized by the presence of a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings. The addition of substituents such as thioether and acetamide groups can influence the electronic distribution, conformational flexibility, and intermolecular interactions of these molecules. Drabina et al. (2009) provided insight into the characterization and unambiguous synthesis of benzimidazole derivatives, which can aid in understanding the structural aspects of such compounds (Drabina et al., 2009).
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-10-11(17)5-4-8-12(10)18-15(21)9-22-16-19-13-6-2-3-7-14(13)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIRCGBYRPDJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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